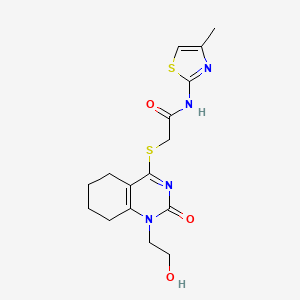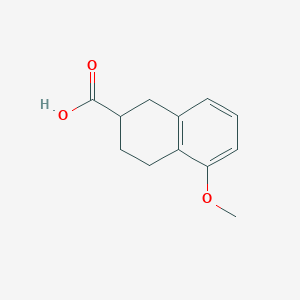
5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Descripción general
Descripción
5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a compound with the CAS Number: 53568-17-5 . It has a molecular weight of 206.24 and is a solid at room temperature . This compound has been the subject of various studies due to its relevance in medicinal chemistry, particularly as a dopaminergic agent and its potential applications in understanding receptor affinity and selectivity.
Molecular Structure Analysis
The IUPAC name for this compound is 5-methoxy-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid . The InChI Code is 1S/C12H14O3/c1-15-11-4-2-3-8-7-9 (12 (13)14)5-6-10 (8)11/h2-4,9H,5-7H2,1H3, (H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 206.24 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Alternative Synthesis Methods : Öztaşkın, Göksu, and SeÇen (2011) demonstrated an alternative synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid. This process involved a sequence of reactions including bromination, esterification, and hydrogenolysis, resulting in a biologically active compound (Öztaşkın, Göksu, & SeÇen, 2011).
- Enantioselective Synthesis : Ainge et al. (2003) described an enantioselective synthesis of a closely related compound, (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, highlighting the significance of enantioselectivity in the synthesis of tetrahydronaphthalene derivatives (Ainge et al., 2003).
Biological and Medicinal Chemistry Applications
- Dopaminergic Activity : McDermott, McKenzie, and Freeman (1976) synthesized monohydroxyl analogs of tetrahydronaphthalene and examined them for dopaminergic activity, indicating potential applications in central dopamine receptor agonism (McDermott, McKenzie, & Freeman, 1976).
- Cyclooxygenase Inhibitory Properties : Nencetti et al. (2015) synthesized a series of new naphthalene derivatives with cyclooxygenase inhibitory properties, where the naphthalene portion was substituted by tetrahydronaphthalene rings, indicating potential for anti-inflammatory applications (Nencetti et al., 2015).
Material Science and Chemical Engineering
- Solid-State NMR and X-ray Crystallography : Facey et al. (1996) conducted a solid-state NMR and X-ray crystallographic investigation on tetrahydronaphthalene derivatives, indicating the potential use of these compounds in material science research (Facey et al., 1996).
- Synthesis of Complex Organic Structures : Liu et al. (2018) developed a palladium/norbornene cooperative catalysis method to construct tetrahydronaphthalenes with quaternary centers, showing advanced synthetic methodologies in organic chemistry (Liu et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-4,9H,5-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCIVOOAIQZDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

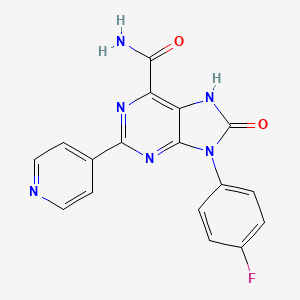

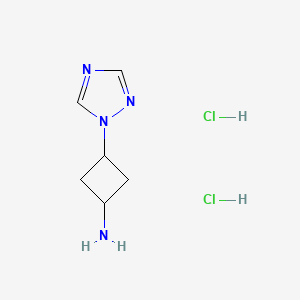
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2803345.png)
![3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B2803347.png)
![2-[(4-Oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2803349.png)
![4-Chloro-3-[(3,5-dichlorophenyl)sulfonyl]quinoline-7-carbonitrile](/img/structure/B2803352.png)
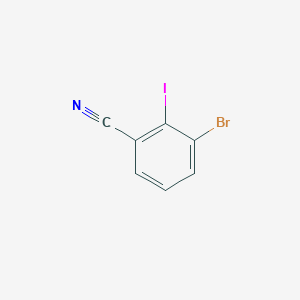
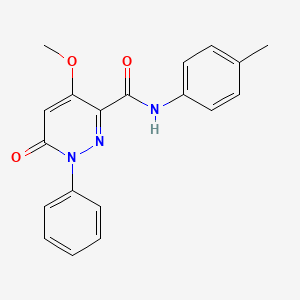
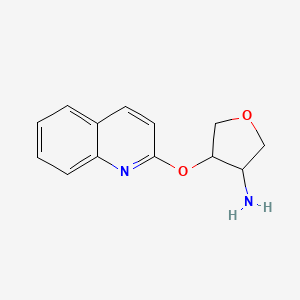
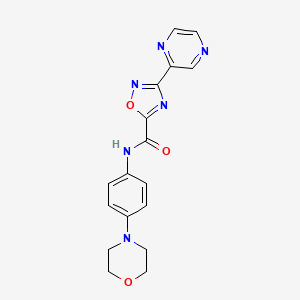

![1-((3-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2803361.png)
